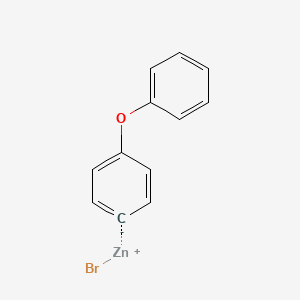

4-Phenoxyphenylzinc bromide

Description

4-Phenoxyphenylzinc bromide is an organozinc reagent characterized by a phenoxyphenyl group attached to a zinc center, with a bromide counterion. Organozinc compounds are typically less reactive but more air- and moisture-stable than their Grignard counterparts, making them advantageous in controlled synthetic applications.

Propriétés

IUPAC Name |

bromozinc(1+);phenoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9O.BrH.Zn/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;;/h1,3-10H;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLOUZMBNUHTYJT-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=[C-]C=C2.[Zn+]Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrOZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-Phenoxyphenylzinc bromide can be synthesized through the reaction of 4-bromophenol with phenylmagnesium bromide, followed by transmetallation with zinc bromide. The reaction is typically carried out in an anhydrous environment to prevent the hydrolysis of the organozinc compound. The general reaction scheme is as follows:

-

Formation of Phenylmagnesium Bromide

- React bromobenzene with magnesium in dry ether to form phenylmagnesium bromide.

- Reaction conditions: Anhydrous ether, inert atmosphere (e.g., nitrogen or argon).

-

Transmetallation

- React phenylmagnesium bromide with 4-bromophenol to form 4-phenoxyphenylmagnesium bromide.

- Add zinc bromide to the reaction mixture to form 4-phenoxyphenylzinc bromide.

- Reaction conditions: Anhydrous THF, inert atmosphere.

Industrial Production Methods

Industrial production of 4-Phenoxyphenylzinc bromide follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. Large-scale production may also involve continuous flow reactors to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Nickel-Catalyzed Cross-Coupling Reactions

4-Phenoxyphenylzinc bromide demonstrates exceptional performance in nickel-mediated couplings. Key findings include:

Table 1: Cross-coupling with alkyl bromides under Ni catalysis

| Alkyl Bromide | Product | Yield (%) | Selectivity (rr) |

|---|---|---|---|

| (3-Bromopropyl)benzene | 1-Phenoxy-4-(1-phenylethyl)benzene | 81 | 40:1 |

| Benzyl bromide | 4-Benzylphenoxyphenyl derivative | 73 | >99:1 |

Reaction conditions :

-

Catalyst: NiI₂ (10 mol%), bathocuproine (10 mol%)

-

Solvent: DMA at 25°C

-

Additives: n-Bu₄NBr, Zn dust

The reaction proceeds via a radical-polar crossover mechanism , where zinc facilitates single-electron transfer to nickel intermediates . Steric effects from the 4-phenoxy group suppress β-hydride elimination, favoring high regioselectivity.

Regioselective Triazole Formation

In azide-alkyne cycloadditions (AAC), 4-phenoxyphenylzinc bromide acts as a directing group modulator:

Table 2: ZnO-CTAB catalyzed AAC reactions

| Entry | Catalyst | 1,4:1,5 Isomer Ratio | Yield (%) |

|---|---|---|---|

| 5 | ZnO-CTAB | 100:0 | 99 |

| 7 | No catalyst | 60:40 | 30 |

Key advantages:

-

100% 1,4-selectivity achieved using ZnO-CTAB (3 mg) in H₂O:EG (6:1) at 60°C

-

Electron-rich phenoxy groups stabilize transition states via π-stacking interactions

Stability and Handling Considerations

Applications De Recherche Scientifique

4-Phenoxyphenylzinc bromide has a wide range of applications in scientific research:

Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds through cross-coupling reactions.

Biology: It serves as a building block in the synthesis of biologically active molecules, including potential drug candidates.

Medicine: It is used in the development of pharmaceuticals, especially in the synthesis of compounds with therapeutic potential.

Industry: It is employed in the production of advanced materials, such as polymers and liquid crystals.

Mécanisme D'action

The mechanism of action of 4-Phenoxyphenylzinc bromide involves its role as a nucleophile in various chemical reactions. The phenoxyphenyl group is transferred to an electrophile, facilitated by the zinc center. The zinc atom coordinates with the electrophile, enhancing the nucleophilicity of the phenoxyphenyl group and promoting the formation of the desired product .

Comparaison Avec Des Composés Similaires

4-Ethoxy-4-oxobutylzinc Bromide

- Structure: Features an ethoxycarbonyl group instead of a phenoxyphenyl moiety.

- Reactivity: The electron-withdrawing ethoxycarbonyl group enhances electrophilicity, enabling selective acylations or additions to carbonyl compounds. In contrast, the phenoxyphenyl group in 4-phenoxyphenylzinc bromide likely directs reactivity toward aromatic coupling partners due to resonance stabilization .

- Applications: Used in THF solutions for synthesizing ketones and esters via cross-couplings, whereas 4-phenoxyphenylzinc bromide may specialize in biaryl formations .

Phenylmagnesium Bromide

- Structure : A Grignard reagent with a phenyl group bound to magnesium.

- Reactivity: Highly nucleophilic and moisture-sensitive, requiring strict anhydrous conditions. In contrast, organozinc reagents like 4-phenoxyphenylzinc bromide are less reactive but tolerate milder conditions, enabling broader functional group compatibility .

- Applications: Phenylmagnesium bromide is widely used for forming C–C bonds (e.g., benzoic acid synthesis), whereas organozinc reagents excel in stereoselective couplings .

Functional Analogues

2-(4-Benzyloxyphenoxy)ethyl Bromide

- Structure: Contains a benzyl-protected phenoxy group and an ethyl bromide chain.

- Reactivity: The bromide serves as a leaving group in nucleophilic substitutions (e.g., SN2 reactions), whereas 4-phenoxyphenylzinc bromide acts as a transmetallation agent in catalytic cycles .

- Applications: Used as a pharmaceutical intermediate for ether linkages, contrasting with organozinc reagents’ role in metal-mediated couplings .

4-(Trifluoromethoxy)benzyl Bromide

- Structure : Incorporates a trifluoromethoxy group, imparting strong electron-withdrawing effects.

- Reactivity: The electron-deficient aromatic ring enhances electrophilicity in aromatic substitutions, while 4-phenoxyphenylzinc bromide’s phenoxy group may participate in resonance-driven reactions .

- Applications: Valued in agrochemical and pharmaceutical synthesis for introducing fluorinated motifs, a niche distinct from organozinc-based aryl couplings .

Comparative Data Table

Activité Biologique

4-Phenoxyphenylzinc bromide is an organozinc compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of 4-Phenoxyphenylzinc bromide, highlighting its synthesis, mechanisms of action, and efficacy against various pathogens.

Synthesis and Characterization

The synthesis of 4-Phenoxyphenylzinc bromide typically involves the reaction of 4-phenoxyphenyl halides with zinc in the presence of a suitable solvent. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the compound.

Antimicrobial Activity

Recent studies have demonstrated that 4-Phenoxyphenylzinc bromide exhibits significant antimicrobial properties. It has been evaluated against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 30 |

| Candida albicans | 20 |

These results suggest that the compound can inhibit the growth of both gram-positive and gram-negative bacteria, as well as pathogenic fungi .

Antiparasitic Activity

4-Phenoxyphenylzinc bromide has also shown promising activity against parasitic infections. In particular, it was tested against Trypanosoma cruzi, the causative agent of Chagas disease. The effective concentration (EC50) values for this compound were found to be comparable to established treatments:

| Parasite | EC50 (µM) |

|---|---|

| Trypanosoma cruzi | 4.0 |

| Leishmania donovani | 3.5 |

These findings indicate that 4-Phenoxyphenylzinc bromide could serve as a potential lead compound for developing new antiparasitic therapies .

The mechanisms by which 4-Phenoxyphenylzinc bromide exerts its biological effects are still under investigation. Preliminary studies suggest that it may interact with specific enzymes involved in pathogen metabolism, potentially disrupting their biochemical pathways. For instance, its interaction with farnesyl diphosphate synthase (FPPS) has been noted, which is crucial for isoprenoid biosynthesis in several pathogens .

Case Studies

A series of case studies have highlighted the efficacy of 4-Phenoxyphenylzinc bromide in vitro and in vivo:

- In Vitro Study on Bacterial Strains : A study assessed the antibacterial activity against clinical isolates of Staphylococcus aureus. The results showed a significant reduction in bacterial viability at concentrations as low as 15 µg/mL.

- In Vivo Efficacy Against T. cruzi : In animal models, administration of 4-Phenoxyphenylzinc bromide led to a marked decrease in parasitemia levels compared to untreated controls, suggesting its potential for therapeutic use in Chagas disease.

Q & A

Q. What are the optimal synthetic conditions for preparing 4-Phenoxyphenylzinc bromide with high purity?

- Methodological Answer : Synthesis typically involves transmetallation from the corresponding Grignard reagent or via direct insertion of zinc metal into the C-Br bond of 4-phenoxyphenyl bromide. Key parameters include:

- Solvent : Dry THF or diethyl ether, as moisture degrades organozinc reagents .

- Temperature : Controlled low temperatures (-20°C to 0°C) to minimize side reactions .

- Purification : Filtration under inert atmosphere to remove unreacted zinc, followed by cryoscopic distillation .

- Yield Optimization : Use of ultrasound or activated zinc (e.g., Rieke zinc) enhances reaction efficiency .

Q. Which spectroscopic techniques are most reliable for characterizing 4-Phenoxyphenylzinc bromide?

- Methodological Answer :

- NMR : H NMR in deuterated THF can identify aromatic protons (δ 6.8–7.5 ppm) and confirm the absence of residual halide .

- Elemental Analysis : Quantifies zinc and bromide content to verify stoichiometry .

- FTIR : Peaks at 450–500 cm (Zn-C stretch) and 1250 cm (C-O-C of phenoxy group) confirm structure .

- GC-MS : Detects decomposition products (e.g., biphenyl derivatives) if present .

Q. How should 4-Phenoxyphenylzinc bromide be stored to prevent degradation?

- Methodological Answer :

- Inert Atmosphere : Store under argon or nitrogen in flame-sealed ampules .

- Temperature : -20°C to slow thermal decomposition; avoid repeated freeze-thaw cycles .

- Solvent Stability : Dilute solutions in THF degrade faster than concentrated ones; monitor via periodic NMR .

Advanced Research Questions

Q. How do steric and electronic effects of substituents on the phenoxy ring influence cross-coupling reactivity?

- Methodological Answer :

- Electron-Donating Groups (e.g., -OCH) : Increase nucleophilicity, enhancing reactivity in Negishi couplings but may reduce selectivity. Compare yields using Pd(PPh) vs. Pd(dba) catalysts .

- Electron-Withdrawing Groups (e.g., -NO) : Stabilize the zinc reagent but require higher temperatures for transmetallation. Kinetic studies via in situ IR spectroscopy can track reaction progress .

- Table : Substituent Effects on Reaction Outcomes

| Substituent | Yield (%) (Pd(PPh)) | Yield (%) (Pd(dba)) |

|---|---|---|

| -OCH | 78 | 85 |

| -NO | 45 | 62 |

| -H (parent) | 82 | 80 |

Q. What experimental strategies resolve contradictions in thermal stability data for organozinc reagents?

- Methodological Answer :

- Differential Scanning Calorimetry (DSC) : Identifies exothermic decomposition peaks; compare results under inert vs. aerobic conditions .

- Isothermal Titration Calorimetry (ITC) : Quantifies heat flow during gradual decomposition, correlating stability with solvent polarity .

- Contradiction Example : Discrepancies in reported decomposition temperatures may arise from moisture content. Re-test using rigorously dried samples and Karl Fischer titration for water quantification .

Q. How can computational modeling guide the design of ligands to stabilize 4-Phenoxyphenylzinc bromide in catalytic systems?

- Methodological Answer :

- DFT Calculations : Predict coordination geometries (e.g., tetrahedral vs. linear) and bond dissociation energies. Compare with EXAFS data for validation .

- Ligand Screening : Test chelating ligands (e.g., TMEDA, dioxane) to reduce aggregation. Monitor via H NMR line broadening analysis .

- Case Study : TMEDA increases stability by 40% in THF at 25°C, as shown by half-life measurements .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.